molecular formula C10H9BrN2O2 B1461719 Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate CAS No. 942920-55-0

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

Cat. No. B1461719
CAS RN: 942920-55-0
M. Wt: 269.09 g/mol
InChI Key: VLZWUULVFAASBC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 942920-55-0. It has a linear formula of C10H9BrN2O2 . It is a solid substance with a molecular weight of 269.1 .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is 1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a predicted density of 1.624±0.06 g/cm3 . It is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa value is predicted to be 10.96±0.40 .

Scientific Research Applications

Medicinal Chemistry: FGFR Inhibitors

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate serves as a precursor in the synthesis of FGFR inhibitors . These inhibitors have shown potent antiproliferative activity against cancer cell lines, particularly Hep3B cells. The compound’s role in the development of new anticancer drugs is crucial due to its ability to interfere with fibroblast growth factor receptors, which are often overexpressed in malignant cells.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, this compound is utilized as a building block for creating diverse heterocyclic compounds . Its bromo and carboxylate functional groups make it a versatile intermediate for various coupling reactions, which are fundamental in constructing complex molecular architectures needed in pharmaceuticals and agrochemicals.

Drug Discovery: Scaffold for Therapeutic Agents

The pyrrolopyridine scaffold, to which Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate belongs, is frequently used in drug discovery . It is a part of several therapeutic targets due to its nitrogen-containing heterocyclic core, which is a common motif in bioactive molecules.

Agricultural Research: Development of Agrochemicals

In agricultural research, Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is explored for its potential use in developing novel agrochemicals . Its structural features are conducive to creating compounds that can act as herbicides, pesticides, or fungicides, contributing to the protection of crops and yield optimization.

Material Science: Organic Electronic Materials

The compound’s heterocyclic structure is also of interest in material science, particularly in the development of organic electronic materials . Its electronic properties can be harnessed for creating components like organic semiconductors, which are used in a variety of applications from solar cells to light-emitting diodes (LEDs).

Analytical Chemistry: Reference Standards

Lastly, Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is valuable in analytical chemistry as a reference standard . It can be used to calibrate instruments or validate methods, ensuring the accuracy and reliability of chemical analyses in research and industrial settings.

Safety and Hazards

The compound is classified under GHS06, indicating that it is toxic . Hazard statements include H300, H312, H315, and H319 , suggesting that it is harmful if swallowed, in contact with skin, causes skin irritation, and causes serious eye irritation. Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-6-7(11)3-4-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZWUULVFAASBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659706
Record name Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate

CAS RN

942920-55-0
Record name Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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